molecular formula C18H19FN2O2 B1684372 Raxatrigine CAS No. 934240-30-9

Raxatrigine

Número de catálogo B1684372
Número CAS: 934240-30-9
Peso molecular: 314.4 g/mol
Clave InChI: JESCETIFNOFKEU-SJORKVTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raxatrigine, also known as GSK1014802 and CNV-1014802, is a sodium channel antagonist that is currently in phase II studies in bipolar depression. CNV1014802 is a peripherally and centrally acting agent that inhibits sodium channels in a state-dependent fashion. CNV1014802 shows selectivity for the Nav1.7 subtype over the other subtypes tested (Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6 and TTX-R), for both the resting and depolarized states.

Aplicaciones Científicas De Investigación

Treatment of Lumbosacral Radiculopathy (Sciatica)

  • Application Summary : Raxatrigine is under development for the treatment of lumbosacral radiculopathy, commonly known as sciatica . This condition involves pain that radiates along the path of the sciatic nerve, which branches from your lower back through your hips and buttocks and down each leg.
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the drug was in phase II/III of clinical trials for this application .

Treatment of Trigeminal Neuralgia (TGN)

  • Application Summary : Trigeminal neuralgia is a chronic pain condition that affects the trigeminal nerve, which carries sensation from your face to your brain. Raxatrigine is being developed as a treatment for this condition .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the drug was in phase III of clinical trials for this application .

Treatment of Erythromelalgia

  • Application Summary : Erythromelalgia is a rare condition characterized by episodes of burning pain, warmth, swelling, and redness in parts of the body, particularly the hands and feet. Raxatrigine is being developed as a potential treatment for this condition .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the drug was in phase IIa of clinical trials for this application .

Treatment of Neuropathic Pain

  • Application Summary : Neuropathic pain is caused by damage or disease affecting the somatosensory nervous system. Raxatrigine is being studied for the treatment of neuropathic pain .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the drug was in the early stages of clinical trials for this application .

Treatment of Bipolar Disorder

  • Application Summary : Bipolar disorder, also known as manic-depressive illness, is a brain disorder that causes unusual shifts in mood, energy, activity levels, and the ability to carry out day-to-day tasks. Raxatrigine was previously under investigation for the treatment of bipolar disorder .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the development of Raxatrigine for this indication was discontinued .

Treatment of Inherited Erythromelalgia

  • Application Summary : Inherited erythromelalgia is a pain disorder caused by mutations in the SCN9A gene, which affects the Nav1.7 sodium channel. Raxatrigine, a Nav1.7 inhibitor, is under phase II development for the treatment of this condition .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would be determined by a healthcare professional.
  • Results or Outcomes : As of my knowledge cutoff in 2021, the drug was in the early stages of clinical trials for this application .

Propiedades

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCETIFNOFKEU-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031867
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raxatrigine

CAS RN

934240-30-9
Record name (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934240-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raxatrigine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raxatrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIXOTRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raxatrigine
Reactant of Route 2
Raxatrigine
Reactant of Route 3
Raxatrigine
Reactant of Route 4
Raxatrigine
Reactant of Route 5
Raxatrigine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Raxatrigine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.